

## Understanding the Agonist Activity of BI-1910: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

## Introduction

**BI-1910** is a human IgG2 monoclonal antibody designed as a potent agonist for the Tumor Necrosis Factor Receptor 2 (TNFR2).[1][2][3][4] TNFR2 is a key co-stimulatory molecule, particularly expressed on regulatory T cells (Tregs), CD4+ and CD8+ effector T cells, and natural killer (NK) cells within the tumor microenvironment.[1][5] The agonist activity of **BI-1910** is intended to enhance the anti-tumor immune response by stimulating the proliferation and activation of these key immune cell populations.[1][2][4] This technical guide provides a comprehensive overview of the available preclinical and clinical data on **BI-1910**, focusing on its mechanism of action, quantitative parameters, and the experimental methodologies used for its characterization. Development of **BI-1910** has been paused by BioInvent to focus resources on another anti-TNFR2 antibody, BI-1808.[3]

## **Core Mechanism of Action**

**BI-1910** selectively binds to human TNFR2, initiating a downstream signaling cascade that promotes T-cell activation and proliferation.[1][2][4] Notably, **BI-1910**'s mechanism is differentiated from some other TNFR2-targeting antibodies in that it does not block the binding of the natural ligand, TNF-α.[1] Preclinical studies have demonstrated that **BI-1910**'s agonistic activity leads to enhanced activation of both CD4+ and CD8+ T cells.[1][2] This co-stimulatory signal is crucial for overcoming T-cell anergy and promoting a robust anti-tumor immune



response. In preclinical models, the combination of **BI-1910** with an anti-PD-1 antibody showed additive anti-tumor activity.[1][2]

## **Data Presentation**

While specific quantitative data such as binding affinity (Kd) and precise EC50 values from in vitro functional assays for **BI-1910** are not publicly available in the reviewed literature, preclinical studies have established EC50 values from various immune stimulation assays. The following tables summarize the available qualitative and clinical data.

Table 1: Preclinical Activity of BI-1910

| Parameter         | Description                                  | Finding                                                                                             |
|-------------------|----------------------------------------------|-----------------------------------------------------------------------------------------------------|
| Target            | Tumor Necrosis Factor<br>Receptor 2 (TNFR2)  | High                                                                                                |
| Cellular Activity | Agonistic activity on T cells                | Demonstrated in vitro                                                                               |
| Mechanism         | Co-stimulation through TNFR2                 | Enhances T-cell activation                                                                          |
| In Vivo Efficacy  | Anti-tumor activity                          | Potent as a single agent and in combination with anti-PD-1 in multiple immunocompetent tumor models |
| T-Cell Dependence | CD8+ T cell-dependent anti-<br>tumor effects | Confirmed in human TNFR2 transgenic mice                                                            |

Table 2: Phase 1 Clinical Trial Data for BI-1910 (Single Agent)



| Parameter         | Description                         | Finding                                           |
|-------------------|-------------------------------------|---------------------------------------------------|
| Study Population  | Patients with advanced solid tumors | 12 evaluable patients                             |
| Safety            | Adverse Events                      | No notable adverse events reported                |
| Efficacy          | Best Clinical Response              | Stable disease observed in 6 out of 12 patients   |
| Pharmacokinetics  | Drug Levels                         | Favorable pharmacokinetic data                    |
| Target Engagement | Receptor Occupancy                  | Robust target engagement in the target dose range |
| Pharmacodynamics  | T-Cell Proliferation                | Evidence of induction of T-cell proliferation     |

## **Signaling Pathways**

The binding of **BI-1910** to TNFR2 initiates a signaling cascade that is critical for its agonist activity. Upon engagement, TNFR2 recruits TNF receptor-associated factor 2 (TRAF2), leading to the activation of both the canonical and non-canonical NF- $\kappa$ B pathways. This results in the transcription of genes involved in T-cell survival, proliferation, and effector function. Additionally, TNFR2 signaling can activate the PI3K/Akt pathway, further promoting cell survival and proliferation.





Click to download full resolution via product page

Caption: BI-1910 induced TNFR2 signaling pathway.



## **Experimental Protocols**

Detailed, specific protocols for the experiments conducted on **BI-1910** are proprietary to BioInvent. However, based on the descriptions in the available literature, the following represents a generalized workflow for a key assay used to characterize the agonist activity of **BI-1910**.

## In Vitro T-Cell Proliferation Assay

This assay is fundamental to demonstrating the agonistic activity of **BI-1910** on its target immune cells.



Click to download full resolution via product page

**Caption:** Workflow for T-cell proliferation assay.



#### Methodology:

- Isolation of T-Cells: Peripheral blood mononuclear cells (PBMCs) are isolated from healthy
  human donors using Ficoll-Paque density gradient centrifugation. CD4+ and CD8+ T-cells
  are then purified from the PBMC population using magnetic-activated cell sorting (MACS) or
  fluorescence-activated cell sorting (FACS).
- Cell Culture and Stimulation: The purified T-cells are seeded in 96-well culture plates. BI1910 is added to the wells at various concentrations to determine a dose-response curve. A
  positive control (e.g., a known T-cell mitogen like phytohemagglutinin) and a negative control
  (isotype control antibody) are included.
- Proliferation Measurement: After a 3-5 day incubation period, T-cell proliferation is assessed.
  A common method is the use of a fluorescent dye such as carboxyfluorescein succinimidyl
  ester (CFSE). Prior to stimulation, the cells are labeled with CFSE. As the cells divide, the
  dye is distributed equally between daughter cells, leading to a measurable decrease in
  fluorescence intensity by flow cytometry.
- Data Analysis: The percentage of proliferated cells is plotted against the concentration of BI-1910. The half-maximal effective concentration (EC50) is then calculated from the dose-response curve, representing the concentration of BI-1910 required to induce 50% of the maximal T-cell proliferation.

# Logical Relationships in BI-1910's Therapeutic Approach

The therapeutic rationale for **BI-1910** is based on a series of interconnected biological principles, from molecular interactions to the desired clinical outcome.





Click to download full resolution via product page

Caption: Therapeutic rationale of BI-1910.

## Conclusion

**BI-1910** is a well-characterized agonistic anti-TNFR2 antibody with a clear mechanism of action centered on the co-stimulation of T-cells. Preclinical and early clinical data have demonstrated its potential to activate the immune system and mediate anti-tumor effects. While the development of **BI-1910** is currently paused, the data gathered provides valuable insights into the therapeutic potential of TNFR2 agonism in immuno-oncology. Further investigation into this pathway with other agents, such as BI-1808, will continue to elucidate the role of TNFR2 in cancer immunotherapy.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. In vitro assays for effector T cell functions and activity of immunomodulatory antibodies -PMC [pmc.ncbi.nlm.nih.gov]
- 2. bioinvent.com [bioinvent.com]
- 3. trial.medpath.com [trial.medpath.com]
- 4. BI-1910 | BioInvent [bioinvent.com]
- 5. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Understanding the Agonist Activity of BI-1910: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15604077#understanding-the-agonist-activity-of-bi-1910]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com